molecular formula C14H11ClOS B3103478 (2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1440663-33-1

(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3103478
CAS No.: 1440663-33-1
M. Wt: 262.8 g/mol
InChI Key: IAXJYZYJCVWBOV-BQYQJAHWSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 3-chlorophenyl ring and a 5-methyl-substituted thiophene ring. Its IUPAC name reflects the E-configuration of the α,β-unsaturated ketone and the positions of substituents.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXJYZYJCVWBOV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181139
Record name (2E)-1-(3-Chlorophenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440663-33-1
Record name (2E)-1-(3-Chlorophenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440663-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(3-Chlorophenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly classified as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific chalcone, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : (E)-1-(3-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
  • Molecular Formula : C14H11ClOS
  • CAS Number : 1440663-33-1

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as STAT3 and NF-kB pathways, which are critical for tumor growth and survival .
  • Induction of Apoptosis : Studies indicate that this chalcone can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Antimicrobial Activity : Research highlights its effectiveness against various pathogens, showcasing its potential as an antimicrobial agent .

Anticancer Properties

Numerous studies have investigated the anticancer effects of chalcones, including this compound. For instance:

StudyFindings
The compound exhibited significant cytotoxicity against breast cancer cells, inducing apoptosis through the activation of caspases.
Inhibition of tumor cell migration and invasion was noted, suggesting potential use in preventing metastasis.

Antimicrobial Effects

The compound has demonstrated promising antimicrobial properties:

PathogenActivity
BacteriaEffective against Gram-positive and Gram-negative bacteria.
FungiExhibited antifungal activity in vitro against Candida species.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Breast Cancer Research :
    • A study evaluated the compound's effects on MCF-7 breast cancer cells, reporting a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours .
  • Antimicrobial Testing :
    • In a clinical evaluation, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Comparison with Similar Compounds

Chlorophenyl Variants

  • (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one: This analog replaces the 5-methylthiophene with a 4-chlorophenyl group. Its crystal structure (R factor = 0.047) reveals a planar geometry with a dihedral angle of 40.1° between the two aromatic rings .
  • (2E)-1-(2,4-Dichlorophenyl)-3-(5-chlorothiophen-2-yl)prop-2-en-1-one : Additional chlorine atoms on the phenyl ring increase molecular weight (MW = 323.6 g/mol) and may improve thermal stability. Hirshfeld surface analysis shows dominant Cl···H (27.2%) and H···H (24.7%) interactions .

Methoxy/Ethoxy Substitutions

  • (2E)-1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: The ethoxy group introduces steric bulk and electron-donating effects, altering the electronic distribution of the enone system. This compound crystallizes in a monoclinic system (P2₁/c) with C–H···π interactions stabilizing the lattice .
  • (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one : The methoxy group at the 3-position creates an asymmetric electron density, contributing to NLO properties. Its hyperpolarizability (β) is 1.5× higher than unsubstituted chalcones .

Thiophene Ring Modifications

Halogenated Thiophenes

  • (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one : Bromine substitution increases molecular weight (MW = 354.6 g/mol) and polarizability. Crystal packing features Br···Cl contacts (3.698 Å) and C–H···π interactions, forming 2D sheets .
  • (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one : Methyl groups on the phenyl ring enhance hydrophobicity, reducing solubility in polar solvents. The dihedral angle between the thiophene and phenyl rings is 32.8°, indicating moderate conjugation .

Methylthiophene Derivatives

  • (2E)-1-(4-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one : The 5-methylthiophene and 4-methylphenyl groups create a symmetrical, hydrophobic structure (MW = 256.3 g/mol). This compound is commercially available for material science research .
  • (2E)-3-(5-Methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one : The nitro group introduces strong electron-withdrawing effects, shifting UV-Vis absorption to longer wavelengths (λₘₐₓ ≈ 380 nm). Purity is reported as 95.0%+, with applications in organic electronics .

Physicochemical and Structural Data

Compound Name Molecular Formula MW (g/mol) Substituents (Phenyl/Thiophene) Key Properties/Interactions Reference ID
(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one C₁₄H₁₁ClOS 262.75 3-Cl, 5-Me Planar enone system; NLO potential
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one C₁₃H₈BrClOS 354.6 4-Cl, 5-Br Br···Cl contacts; 2D packing
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one C₁₇H₁₅FO₂ 286.3 4-OEt, 3-F C–H···π interactions; monoclinic lattice
(E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(3,4,5-trimethoxyphenyl)propenone C₂₃H₂₂O₆ 406.4 Chromene, trimethoxy Antioxidant activity; R factor = 0.057

Key Research Findings

  • Crystal Packing : Compounds with halogen substituents (Cl, Br) exhibit halogen bonding, which stabilizes crystal structures and influences melting points .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂) red-shift UV-Vis spectra, while electron-donating groups (e.g., OMe) enhance NLO responses .
  • Biological Relevance : Thiophene-containing chalcones show anti-inflammatory and anti-HIV protease inhibitory activities, though specific data for the target compound require further study .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. This involves reacting 3-chloroacetophenone with 5-methylthiophene-2-carbaldehyde in a basic medium (e.g., NaOH/ethanol) under reflux. Catalysts like pyrrolidine or acetic acid may enhance yield. Post-reaction, purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via melting point analysis .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .
  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and thiophene-methyl groups (δ 2.5 ppm). 13^13C NMR confirms carbonyl (δ ~190 ppm) and olefinic carbons .
  • IR Spectroscopy : Detects C=O stretching (~1650 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS validates molecular weight (expected [M+H]+^+: 303.05) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli). Compare results with structurally similar chalcones, such as (2E)-3-(4-chlorophenyl) derivatives. Pair with molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can molecular interactions with biological targets be systematically studied?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified proteins (e.g., kinases or receptors).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to identify binding pockets. Reference studies on chlorophenyl chalcones inhibiting inflammatory pathways .

Q. What strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :

  • Cross-validate XRD data with DFT-optimized molecular geometries to confirm stereoelectronic effects.
  • Replicate biological assays under controlled conditions (e.g., pH 7.4, 37°C) and use HPLC to rule out impurity interference (>98% purity threshold).
  • For conflicting SAR observations, synthesize analogs with systematic substituent variations (e.g., 4-Cl vs. 3-Cl phenyl) to isolate electronic/steric effects .

Q. How can structure-activity relationships (SAR) be optimized for enhanced potency?

  • Methodological Answer :

  • Analog Synthesis : Replace 5-methylthiophene with furan or pyrrole rings to modulate π-π stacking. Introduce electron-withdrawing groups (e.g., NO2_2) on the chlorophenyl ring to enhance electrophilicity.
  • QSAR Modeling : Use 3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity. Validate predictions via enzyme inhibition assays .

Q. What computational approaches predict the compound’s electronic and pharmacokinetic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps (predict redox activity).
  • Molecular Dynamics (MD) : Simulate solubility in lipid bilayers or blood-brain barrier penetration.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and bioavailability .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Methodological Answer :

  • Thermal Analysis : TGA/DSC (10°C/min, N2_2 atmosphere) to determine decomposition onset (>200°C expected).
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

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